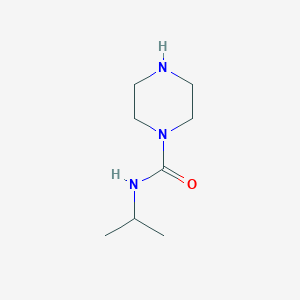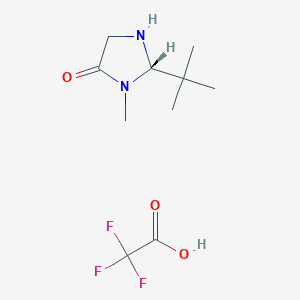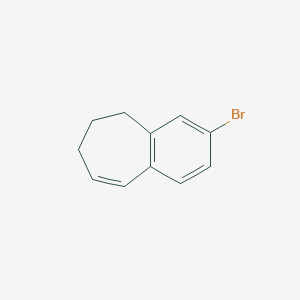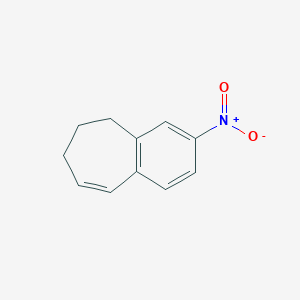
N-Isopropylpiperazine-1-carboxamide
Overview
Description
N-Isopropylpiperazine-1-carboxamide is a synthetic compound belonging to the piperazine family. It is characterized by its white crystalline powder form, which is soluble in water and organic solvents. This compound has garnered significant attention in scientific research due to its potential therapeutic and toxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropylpiperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods: In industrial settings, the synthesis of monosubstituted piperazine derivatives, including this compound, can be achieved through a one-pot-one-step process from protonated piperazine without the need for a protecting group. This process involves heterogeneous catalysis by metal ions supported on commercial polymeric resins .
Chemical Reactions Analysis
Types of Reactions: N-Isopropylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-Isopropylpiperazine-1-carboxamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of novel materials and compounds.
Biology: It is studied for its potential therapeutic effects and interactions with biological systems.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-Isopropylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
N-Benzoylated Piperazine: This compound is similar in structure and undergoes conformational changes due to restricted rotation of the partial amide double bond.
N-Boc Piperazine: This compound is synthesized via asymmetric lithiation and is used in various pharmaceutical applications.
Uniqueness: N-Isopropylpiperazine-1-carboxamide is unique due to its specific isopropyl substitution, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
N-propan-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-7(2)10-8(12)11-5-3-9-4-6-11/h7,9H,3-6H2,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRVDRJMXJJPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587497 | |
| Record name | N-(Propan-2-yl)piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205116-57-0 | |
| Record name | N-(Propan-2-yl)piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanol](/img/structure/B1626937.png)
![2-Benzyl 1-tert-butyl (2S,4R)-4-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1626938.png)

![{4-[(Chloroacetyl)amino]phenyl}acetic acid](/img/structure/B1626942.png)
![[Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide](/img/structure/B1626944.png)
![1-{[(4-Chlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1626946.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1626947.png)
![1-[(3,4-Dichlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1626948.png)



